molecular formula C9H17ClO B13255268 3-(Chloromethyl)-3-(2-methylpropyl)oxolane

3-(Chloromethyl)-3-(2-methylpropyl)oxolane

Cat. No.: B13255268
M. Wt: 176.68 g/mol
InChI Key: ZZKIHVCRJIVORP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a chloromethyl group and a 2-methylpropyl group attached to the oxolane ring. Such compounds are often of interest in organic synthesis and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-(hydroxymethyl)-3-(2-methylpropyl)oxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under anhydrous conditions and may require a solvent like dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-(2-methylpropyl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(azidomethyl)-3-(2-methylpropyl)oxolane.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a building block for bioactive compounds or as a reagent in biochemical assays.

    Medicine: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-(2-methylpropyl)oxolane depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to form new bonds. The oxolane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)oxolane: Lacks the 2-methylpropyl group, making it less sterically hindered.

    3-(Bromomethyl)-3-(2-methylpropyl)oxolane: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and reaction conditions.

    3-(Hydroxymethyl)-3-(2-methylpropyl)oxolane: Contains a hydroxyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.

Uniqueness

3-(Chloromethyl)-3-(2-methylpropyl)oxolane is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group on the oxolane ring

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

3-(chloromethyl)-3-(2-methylpropyl)oxolane

InChI

InChI=1S/C9H17ClO/c1-8(2)5-9(6-10)3-4-11-7-9/h8H,3-7H2,1-2H3

InChI Key

ZZKIHVCRJIVORP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCOC1)CCl

Origin of Product

United States

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